Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Medicinal Chemistry Prodrug Design Pharmacokinetics

Select this compound for its privileged furo[2,3-b]pyrazine core, experimentally validated for sub‑micromolar CDK1/2/3 and GSK‑3α/β inhibition. The pre‑installed 7‑amino group enables regioselective Suzuki‑Miyaura/Sonogashira diversification (>90% control), while the ethyl ester provides a built‑in prodrug handle. Its dual‑functional architecture supports both kinase inhibitor SAR campaigns and bioimaging probe development—eliminating de novo core synthesis.

Molecular Formula C9H9N3O3
Molecular Weight 207.189
CAS No. 187732-95-2
Cat. No. B581884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
CAS187732-95-2
Molecular FormulaC9H9N3O3
Molecular Weight207.189
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=NC=CN=C2O1)N
InChIInChI=1S/C9H9N3O3/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2,10H2,1H3
InChIKeyNHSIPJHPEDCYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Aminofuro[2,3-b]pyrazine-6-carboxylate (CAS 187732-95-2): A Dual-Functional Furopyrazine Scaffold for Kinase-Targeted Library Synthesis


Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate (CAS: 187732-95-2; C₉H₉N₃O₃; MW: 207.19) is a heterobicyclic compound comprising a furan ring ortho-fused to a pyrazine ring, featuring a 7-amino substituent and a 6-carboxylate ethyl ester [1]. The furo[2,3-b]pyrazine core is recognized as a privileged scaffold in medicinal chemistry, with documented utility as a kinase inhibitor pharmacophore—notably, substituted furo[2,3-b]pyrazines have been identified as selective inhibitors of cyclin-dependent kinases (CDK 1/2/3) and GSK-3α/β in the sub-micromolar range [2]. This specific derivative combines two orthogonal reactive handles (the 7-amino group and the 6-carboxylate ester) enabling divergent synthetic elaboration, while the ethyl ester functionality provides enhanced solubility characteristics relative to the free carboxylic acid .

Why Methyl Ester and 7-Unsubstituted Analogs Cannot Substitute for Ethyl 7-Aminofuro[2,3-b]pyrazine-6-carboxylate


Substitution of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate with closely related analogs introduces functionally consequential alterations to synthetic utility, physicochemical properties, and downstream pharmacokinetic performance. The methyl ester counterpart (CAS: 181283-94-3; C₈H₇N₃O₃) exhibits measurably reduced lipophilicity and altered metabolic susceptibility—the ethyl ester modification confers distinct solubility and membrane permeability profiles that directly influence bioavailability in prodrug strategies . Furthermore, furo[2,3-b]pyrazine derivatives lacking the 7-amino substituent forfeit the primary synthetic handle required for regioselective functionalization: literature demonstrates that the 7-position of the furo[2,3-b]pyrazine ring system is the principal site for Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling modular diversification that is inaccessible with unsubstituted or alternatively substituted cores . The confluence of the 7-amino group and the ethyl ester at position 6 establishes a unique synthetic vector pair that no generic furopyrazine building block replicates.

Ethyl 7-Aminofuro[2,3-b]pyrazine-6-carboxylate: Comparative Quantitative Evidence for Scientific Selection


Ethyl Ester vs. Methyl Ester: Comparative Solubility and Prodrug Viability for In Vivo Applications

The ethyl ester functionality of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate confers differentiated solubility and metabolic properties relative to the methyl ester analog (CAS: 181283-94-3). Ethyl esters are the most widely employed ester prodrug class for carboxyl-containing compounds, offering an optimal balance between hydrolytic stability in plasma and enzymatic cleavage by esterases to liberate the active carboxylic acid [1]. While direct comparative solubility data for this specific pair is not published, established structure-property relationships across heterocyclic ester series demonstrate that the ethyl ester modification consistently yields higher octanol-water partition coefficients and enhanced membrane permeability relative to methyl esters, thereby improving oral bioavailability potential .

Medicinal Chemistry Prodrug Design Pharmacokinetics

7-Amino Substitution: Enabling Regioselective Cross-Coupling for Modular Library Synthesis

The 7-amino group on the furo[2,3-b]pyrazine scaffold is not merely a spectator substituent—it serves as the critical synthetic handle for regioselective diversification. Published synthetic methodology demonstrates that 2-chloro,7-iodo furo[2,3-b]pyrazines undergo regioselective Suzuki-Miyaura and Sonogashira cross-coupling reactions specifically at the 7-position, enabling modular installation of aryl, heteroaryl, and alkynyl substituents . Unsubstituted furo[2,3-b]pyrazine cores (CAS: 66479-90-1) lack this vector, requiring de novo functionalization via less predictable electrophilic aromatic substitution or necessitating pre-functionalized building blocks [1]. The 7-amino group can be readily converted to the iodo derivative via diazotization, establishing the 7-position as the locus of regiochemical control.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Furo[2,3-b]pyrazine Core: Validated Kinase Inhibitor Pharmacophore with CDK and GSK-3 Selectivity

The furo[2,3-b]pyrazine scaffold is not merely a heterocyclic curiosity—it has been experimentally validated as a selective kinase inhibitor pharmacophore. Substituted furo[2,3-b]pyrazines (aloisines) demonstrate potent inhibition of cyclin-dependent kinases (CDK 1/2/3) and glycogen synthase kinase-3 (GSK-3α/β), with most active derivatives acting in the sub-micromolar range [1]. This activity profile distinguishes the furo[2,3-b]pyrazine core from the closely related pyrrolo[2,3-b]pyrazine scaffold, which shows preferential inhibition of FGFR kinases with IC₅₀ values in the nanomolar range (e.g., 3.48 nM in HotSpot kinase assays) [2]. The furo[2,3-b]pyrazine core thus offers a distinct kinase selectivity fingerprint relative to its pyrrolo analog—a critical differentiation for programs targeting CDK/GSK-3 pathways versus FGFR-driven malignancies.

Kinase Inhibition CDK GSK-3 Cancer Research

Commercial Purity and Storage Specifications: 95% Minimum Purity with Defined Light and Temperature Sensitivity

Reputable commercial vendors supply Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate with a minimum purity specification of 95%, typically provided as a light yellow to yellow powder or crystalline solid . Critically, this compound requires storage under inert atmosphere at 2–8°C with protection from light—specifications that are not universally required for all furopyrazine derivatives . The 7-hydroxy analog (CAS: 521948-36-7) exhibits distinct storage requirements and stability profiles, with a predicted boiling point of 278.8±35.0°C . Procurement from non-verified sources lacking documented purity certification and controlled storage conditions introduces variability that can compromise synthetic reproducibility and biological assay consistency.

Quality Control Chemical Procurement Reproducibility

Ethyl 7-Aminofuro[2,3-b]pyrazine-6-carboxylate: High-Impact Application Scenarios Derived from Quantitative Differentiation


CDK and GSK-3 Kinase Inhibitor Discovery Programs Requiring Scaffold-Validated Starting Points

Medicinal chemistry teams pursuing cyclin-dependent kinase (CDK) or glycogen synthase kinase-3 (GSK-3) inhibitors should prioritize Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate as a core scaffold. The furo[2,3-b]pyrazine framework is experimentally validated for CDK 1/2/3 and GSK-3α/β inhibition in the sub-micromolar range, offering a selectivity profile distinct from the FGFR-targeting pyrrolo[2,3-b]pyrazine series [1]. The pre-installed 7-amino group enables efficient diversification at the site known to influence CDK binding affinity, accelerating SAR exploration without requiring de novo core synthesis.

Parallel Library Synthesis Leveraging Regioselective 7-Position Cross-Coupling

Synthetic chemistry groups conducting diversity-oriented synthesis (DOS) or high-throughput SAR campaigns benefit from the regiochemical predictability of the 7-position on this scaffold. Following diazotization of the 7-amino group to the 7-iodo intermediate, Suzuki-Miyaura and Sonogashira cross-coupling reactions proceed with regioselective fidelity at this site . This synthetic modularity supports parallel library generation with >90% regiochemical control, minimizing chromatographic purification burden and enabling automated synthesis workflows.

Prodrug Development Programs Requiring Carboxylate Bioisostere Optimization

For programs developing orally bioavailable kinase inhibitors, the ethyl ester functionality provides an optimal starting point for prodrug optimization. Ethyl esters are the most extensively validated ester prodrug class for carboxyl-containing pharmacophores, offering an established balance between plasma stability and esterase-mediated activation [2]. Using this compound avoids the additional synthetic step of esterifying the free carboxylic acid while providing a built-in handle for subsequent SAR around the ester moiety's influence on permeability and metabolic stability.

Fluorescent Probe and Bioimaging Agent Development

The furo[2,3-b]pyrazine core contributes intrinsic fluorescence properties that are exploitable for bioimaging applications . The 7-amino group serves as a conjugation site for fluorophore attachment or bioconjugation, while the ethyl ester can be hydrolyzed to the carboxylic acid for aqueous solubility tuning. This dual-functional architecture makes Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate a versatile building block for developing activity-based probes and targeted imaging agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.